molecular formula C8H9NO2 B1524746 2-(1-Isocyanatoethyl)-5-methylfuran CAS No. 1340257-19-3

2-(1-Isocyanatoethyl)-5-methylfuran

Cat. No.: B1524746
CAS No.: 1340257-19-3
M. Wt: 151.16 g/mol
InChI Key: QSNHNVBWHPEEKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Isocyanatoethyl)-5-methylfuran is an organic compound characterized by the presence of an isocyanate group attached to a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Isocyanatoethyl)-5-methylfuran typically involves the reaction of 5-methylfurfuryl alcohol with phosgene or a phosgene equivalent under controlled conditions. The reaction proceeds through the formation of an intermediate chloroformate, which subsequently reacts with ammonia or an amine to yield the desired isocyanate compound .

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. This method enhances the yield and purity of the product while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

2-(1-Isocyanatoethyl)-5-methylfuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-Isocyanatoethyl)-5-methylfuran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Isocyanatoethyl)-5-methylfuran involves the reactivity of the isocyanate group, which can form covalent bonds with nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various applications, including the formation of polymers and the modification of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

    1-Isocyanatoethylbenzene: Similar in structure but with a benzene ring instead of a furan ring.

    1-Isocyanatomethyladamantane: Contains an adamantane moiety instead of a furan ring.

    Phenyl isocyanate: Contains a phenyl group instead of a furan ring.

Uniqueness

2-(1-Isocyanatoethyl)-5-methylfuran is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to other isocyanates. This uniqueness makes it valuable in specific applications where the furan ring’s properties are advantageous .

Properties

IUPAC Name

2-(1-isocyanatoethyl)-5-methylfuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6-3-4-8(11-6)7(2)9-5-10/h3-4,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSNHNVBWHPEEKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(C)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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